molecular formula C10H18N2O5 B13386945 epsilon-Succinyllysine;epsilon-Succinyllysine

epsilon-Succinyllysine;epsilon-Succinyllysine

Cat. No.: B13386945
M. Wt: 246.26 g/mol
InChI Key: ZAFOVBXOMIXMTH-UHFFFAOYSA-N
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Description

Epsilon-Succinyllysine is a post-translational modification of lysine, characterized by the addition of a succinyl group to the epsilon-amino group of lysine residues in proteins. This modification plays a crucial role in regulating protein function and cellular processes, including metabolism, gene expression, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Succinyllysine can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the reaction of lysine with succinic anhydride under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the succinylated product .

Industrial Production Methods

Industrial production of epsilon-Succinyllysine often relies on microbial fermentation. Specific strains of bacteria, such as Streptomyces species, are engineered to overproduce the succinylated lysine. The fermentation process is optimized for factors like nutrient supply, pH control, and oxygen levels to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Succinyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epsilon-Succinyllysine can produce various oxidized derivatives, while substitution reactions can yield a wide range of modified lysine residues .

Mechanism of Action

The mechanism by which epsilon-Succinyllysine exerts its effects involves the transfer of a succinyl group from succinyl-CoA to the lysine residue of a protein. This modification alters the charge and structure of the protein, affecting its function and interactions with other molecules. The succinylation process is regulated by enzymes such as succinyltransferases and de-succinylases, which add and remove the succinyl group, respectively .

Comparison with Similar Compounds

Epsilon-Succinyllysine is similar to other post-translational modifications like acetylation, methylation, and phosphorylation. it is unique in its ability to introduce a large negative charge and significant mass shift to the protein, leading to distinct functional consequences .

Similar Compounds

Epsilon-Succinyllysine stands out due to its unique chemical properties and significant impact on protein function and cellular processes.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-amino-6-(3-carboxypropanoylamino)hexanoic acid

InChI

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

ZAFOVBXOMIXMTH-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N

Origin of Product

United States

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